molecular formula C6H12N2S B15247527 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol

5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol

Cat. No.: B15247527
M. Wt: 144.24 g/mol
InChI Key: DAUGBXMGOOILFL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a dimethylamino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylamine derivative with a suitable thiol precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form more stable derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced thiol derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol involves its interaction with molecular targets through its reactive thiol and dimethylamino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.

    Dimethylaniline: An aromatic amine with dimethylamino substitution.

Uniqueness

5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is unique due to the presence of both a thiol and a dimethylamino group on a pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

5-(dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol

InChI

InChI=1S/C6H12N2S/c1-8(2)6-5(9)3-4-7-6/h5,9H,3-4H2,1-2H3

InChI Key

DAUGBXMGOOILFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCCC1S

Origin of Product

United States

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